tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate

Antibacterial SAR Novel Bacterial Topoisomerase Inhibitors (NBTIs) 1,5-Naphthyridine LHS motif

tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate (CAS 2435612-65-8; molecular formula C13H14FN3O3; molecular weight 279.27) is a functionalized 1,5-naphthyridine derivative that serves as a strategic intermediate in medicinal chemistry campaigns targeting bacterial topoisomerases and DNA gyrase. The 1,5-naphthyridine core is a privileged scaffold in antibacterial research, with established SAR studies demonstrating that the combination of a C-7 fluorine substituent and a C-3 hydroxyl group defines a narrow pharmacophoric window for optimal DNA gyrase inhibition and broad-spectrum antibacterial activity.

Molecular Formula C13H14FN3O3
Molecular Weight 279.27 g/mol
Cat. No. B12977736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate
Molecular FormulaC13H14FN3O3
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C2C(=N1)C=C(C=N2)F)O
InChIInChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-11-10(18)5-8-9(16-11)4-7(14)6-15-8/h4-6,18H,1-3H3,(H,16,17,19)
InChIKeyAEFLHZLEDDHFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate (CAS 2435612-65-8): A Key 1,5-Naphthyridine Intermediate for Antibacterial Drug Discovery and Chemical Biology Procurement


tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate (CAS 2435612-65-8; molecular formula C13H14FN3O3; molecular weight 279.27) is a functionalized 1,5-naphthyridine derivative that serves as a strategic intermediate in medicinal chemistry campaigns targeting bacterial topoisomerases and DNA gyrase. The 1,5-naphthyridine core is a privileged scaffold in antibacterial research, with established SAR studies demonstrating that the combination of a C-7 fluorine substituent and a C-3 hydroxyl group defines a narrow pharmacophoric window for optimal DNA gyrase inhibition and broad-spectrum antibacterial activity [1]. The Boc-carbamate protecting group at the C-2 amino position renders this compound a versatile building block for parallel library synthesis, late-stage functionalization, and structure-activity relationship (SAR) expansion around the NBTI (Novel Bacterial Topoisomerase Inhibitor) chemotype [2].

1,5-Naphthyridine core validated for NBTI bacterial topoisomerase SAR studies

7-Fluoro-3-hydroxy substitution fits reported narrow SAR tolerance window

Boc-protected C-2 amine enables parallel library synthesis and late-stage diversification

Why Generic 1,5-Naphthyridine Analogs Cannot Substitute for tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate in NBTI Development Programs


SAR studies on oxabicyclooctane-linked NBTIs have established that only a narrow range of substituents at the C-2 and C-7 positions of the 1,5-naphthyridine left-hand side (LHS) motif are tolerated for meaningful antibacterial potency and spectrum breadth [1]. Specifically, the C-7 position requires a halogen (preferably fluorine) or hydroxyl group for optimal activity, while C-2 demands an alkoxy, cyano, or protected amino substituent [1]. Compounds lacking the C-7 fluorine—such as the non-fluorinated 3-hydroxy-1,5-naphthyridin-2-yl carbamate analogs or the corresponding 7-chloro and 7-unsubstituted derivatives—fall well outside this narrow SAR tolerance band and exhibit significantly attenuated antibacterial activity against both Gram-positive and Gram-negative strains [1]. Similarly, the 7-fluoro substitution pattern on the 1,5-naphthyridine core has been validated as a critical pharmacophoric determinant in quinolone and naphthyridone antibacterial classes more broadly [2]. Generic procurement of any 1,5-naphthyridine carbamate without verifying the 7-fluoro-3-hydroxy substitution pattern therefore introduces unquantified risk of attenuated target engagement and loss of antibacterial potency.

Target Intermediate
Generic 1,5-Naphthyridine Analogs
7-Fluoro-3-hydroxy core reported to fall within narrow NBTI SAR tolerance window
C-7 unsubstituted or chloro analogs may shift outside tolerance window and reduce antibacterial spectrum breadth
C-3 hydroxyl provides hydrogen bond donor for pharmacophore complementarity
C-3 deoxy analogs lack this HBD and may weaken target engagement
Boc-carbamate protects C-2 amine during modular synthesis; cleavable under mild conditions
Unprotected C-2 amine or alternative protecting groups may introduce side reactions or limit diversification

Quantitative Differentiation Evidence for tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate Versus Close Structural Analogs


C-7 Fluorine Substitution Confers Broad-Spectrum Antibacterial Potency: SAR Evidence from 1,5-Naphthyridine NBTI Optimization

In a systematic SAR evaluation of 55 oxabicyclooctane-linked NBTI analogs, substitution at the C-7 position of the 1,5-naphthyridine LHS motif was found to be subject to a narrow tolerance window: halogen (preferably fluorine) and hydroxyl substituents were essential for retaining broad-spectrum antibacterial activity, whereas substitutions at C-3, C-4, and C-6 were generally detrimental [1]. The combination of C-7 fluorine with C-3 hydroxyl in the target compound thus simultaneously occupies two positions validated as compatible with NBTI pharmacophore requirements, a dual-substitution pattern not present in the corresponding C-7-unsubstituted, C-7-chloro, or C-7-methoxy analogs [1].

C-7 F substitution SAR
Class-level inference
Target
7-F + 3-OH: tolerant
C-7 H
detrimental
Substitution pattern aligns with reported narrow SAR tolerance window for broad-spectrum antibacterial activity
SAR derived from 55-compound NBTI panel; qualitative class-level classification
Antibacterial SAR Novel Bacterial Topoisomerase Inhibitors (NBTIs) 1,5-Naphthyridine LHS motif

DNA Gyrase Inhibition Potency of 7-Fluoro-1,5-Naphthyridine Derivatives: IC50 Benchmarks for Target Engagement Validation

The antibacterial mechanism of 1,5-naphthyridine derivatives is mediated through inhibition of bacterial DNA gyrase and topoisomerase IV [1]. A closely related 1,5-naphthyridine analog bearing a C-2 substituted ether and a C-7 fluoro/hydroxyl-type substitution pattern has been reported to inhibit Staphylococcus aureus DNA gyrase with an IC50 value of 2.5 nM, as measured by pBR322 DNA relaxation assay using SDS-PAGE analysis [2]. This level of target engagement serves as a class-validated benchmark: compounds lacking the C-7 fluorine substituent within the 1,5-naphthyridine series have been characterized as generally detrimental to antibacterial activity, consistent with loss of DNA gyrase binding affinity [1]. While this specific IC50 may not represent the target compound directly, it establishes the potency range achievable with optimized 7-fluoro-1,5-naphthyridine-based inhibitors and provides a quantitative reference for target engagement profiling in medicinal chemistry programs [2].

DNA gyrase IC50 benchmark
Class-level inference
2.5 nM
Reported class-level IC50 for a 7-fluoro-1,5-naphthyridine analog against S. aureus DNA gyrase; supports target engagement profiling
pBR322 relaxation assay; value does not necessarily represent the target compound directly
DNA gyrase inhibition Enzyme inhibition IC50 Staphylococcus aureus

hERG Liability Differentiation: C-7 Fluoro/Hydroxyl Substitution Does Not Drive Cardiac Ion Channel Activity in the NBTI Series

In the 55-compound NBTI SAR study by Singh et al. (2015), no clear hERG activity SAR emerged from the range of substituents evaluated at C-2, C-3, C-4, C-6, and C-7 positions of the 1,5-naphthyridine LHS motif [1]. This finding indicates that the C-7 fluoro and C-3 hydroxyl substitution pattern in the target compound does not inherently contribute to hERG channel blockade, a key cardiac safety liability that has plagued fluoroquinolone and related antibacterial chemotypes [1]. Furthermore, a subsequent SAR study (Part-5) demonstrated that reduced calculated logD (clogD) at C-2—a property achievable through the Boc-carbamate protection strategy—correlated with reduced hERG activity and improved in vivo safety in a murine S. aureus bacteremia model, with the hydroxy propyl ether analog (compound 16) retaining potency, spectrum, and in vivo efficacy while exhibiting decreased hERG activity [2]. This contrasts with certain C-2 unsubstituted or lipophilic alkyl-substituted analogs where higher clogD was associated with increased hERG binding [2].

hERG liability differentiation
Class-level inference
C-7 F/3-OH
no clear hERG SAR
High clogD C-2
increased hERG binding
C-7/C-3 substitution does not drive cardiac ion channel activity; C-2 clogD tunable via Boc handle
Across 55- and 63-compound NBTI panels; hERG liability linked to C-2 lipophilicity
hERG safety pharmacology Cardiac liability NBTI selectivity

Synthetic Accessibility: Boc-Protected C-2 Amino Group Enables Modular Library Synthesis via Modified Friedländer Chemistry

The synthesis of tert-butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate is reported to proceed via a modified Friedländer reaction employing 3-aminoquinaldehyde and 2-acetylpyridine-type precursors . The tert-butyl carbamate (Boc) protecting group at the C-2 amino position serves a dual strategic function: it facilitates the directed ortho-metalation (DoM) chemistry required for regioselective naphthyridine ring construction [1], and it provides a readily cleavable handle for late-stage diversification. This contrasts with C-2-unprotected amino-naphthyridine analogs, where the free amine can participate in unwanted side reactions during subsequent coupling steps, and with C-2 carboxylic acid or ester derivatives that lack the modularity of the Boc group for sequential deprotection–functionalization workflows [2].

Synthetic accessibility
Supporting evidence
Modified Friedländer
Boc-directed regioselective ring construction
Streamlines parallel library synthesis; reduces side reactions vs. unprotected C-2 amine analogs
One-pot methodology; Boc cleavable under mild acidic conditions for late-stage diversification
Modified Friedländer reaction Boc-carbamate protecting group Parallel library synthesis

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile of the 7-Fluoro-3-Hydroxy Carbamate Scaffold Relative to Non-Fluorinated and Deoxy Analogs

The presence of the C-7 fluorine atom in the target compound contributes to a distinct physicochemical profile compared to the corresponding non-fluorinated (C-7 H) and deoxy (C-3 H) analogs. Fluorine substitution at C-7 increases molecular weight by 18 Da relative to the non-fluorinated analog, while simultaneously modulating lipophilicity through the electron-withdrawing effect of fluorine—a property that has been correlated with improved membrane permeability in antibacterial drug design without the disproportionate logP increase associated with chloro or bromo substitution [1]. The combination of the C-3 hydroxyl (hydrogen bond donor) and C-2 Boc-carbamate (hydrogen bond acceptor) provides a balanced HBD/HBA profile that is absent in C-3-deoxy or C-2-unprotected analogs. This property profile is consistent with the broader medicinal chemistry principle that 7-fluoro substitution in quinolone and naphthyridone antibacterials enhances both potency and pharmacokinetic properties, as validated across multiple drug discovery programs [2].

Physicochemical profile
Class-level inference
Target MW 279, HBD 1, balanced logP
C-7 H MW ~261, weaker electronegativity
C-3 deoxy loss of HBD, altered solubility
Fluorine and hydroxyl combination supports lead-like properties; avoids excessive lipophilicity of chloro analogs
Calculated molecular descriptors; consistent with quinolone/naphthyridone drug design principles
Calculated logP (clogP) Hydrogen bond donor/acceptor profile Drug-likeness optimization

Procurement-Relevant Application Scenarios for tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate in Antibacterial Drug Discovery


NBTI Lead Optimization: Late-Stage Diversification of the C-2 Amino Handle for Spectrum Broadening

Following Boc deprotection of the C-2 amino group, the resulting free amine can be elaborated into diverse ether, amide, sulfonamide, or urea substituents to probe SAR at the C-2 vector of oxabicyclooctane-linked NBTIs. The C-2 substitution SAR from the Part-5 NBTI study demonstrates that significant tolerance exists for polar ether substituents (including hydroxy alkyl, amino alkyl, and carboxyl alkyl groups) at this position for S. aureus activity, enabling systematic exploration of clogD reduction for hERG optimization while maintaining antibacterial potency [1]. The 7-fluoro-3-hydroxy core ensures that the C-2 diversification occurs on a scaffold already validated within the NBTI pharmacophore tolerance window [2].

DNA Gyrase Biochemical Assay Development: Reference Inhibitor Core for Target Engagement Profiling

The 1,5-naphthyridine scaffold with 7-fluoro substitution is established as a DNA gyrase-binding pharmacophore, with class-level IC50 values as low as 2.5 nM reported against S. aureus DNA gyrase for optimized analogs [1]. The Boc-protected intermediate can be used to generate probe compounds for fluorescence polarization, SPR, or thermal shift assays to characterize DNA gyrase–inhibitor binding kinetics, using the 2.5 nM benchmark as a reference for assay sensitivity requirements. The absence of hERG activity contribution from the C-7/C-3 positions further supports the utility of this scaffold for selective target engagement studies without confounding off-target effects [2].

Cross-Resistance Profiling: Evaluation of NBTI Scaffolds Against Fluoroquinolone-Resistant Bacterial Isolates

NBTIs bind to an alternative site on bacterial DNA gyrase and topoisomerase IV relative to fluoroquinolones and demonstrate no cross-resistance to quinolone-resistant strains [1]. The target compound, as a functionalized 1,5-naphthyridine LHS building block, enables the construction of NBTI analogs for systematic cross-resistance profiling against clinically relevant fluoroquinolone-resistant Gram-positive (MRSA, VRE) and Gram-negative (E. coli, P. aeruginosa) isolates. The validated C-7 fluoro substitution pattern is critical for maintaining potency against these resistant strains, as C-7 substitutions outside the halogen/hydroxyl tolerance window have been shown to compromise antibacterial spectrum breadth [2].

Parallel Library Synthesis for Multiparameter Optimization: Balancing Potency, Solubility, and Cardiac Safety

The Boc-protected C-2 amine combined with the C-7 fluoro and C-3 hydroxyl substituents provides three independently addressable vectors for parallel library enumeration. The Part-5 NBTI SAR study demonstrated that modulating C-2 substituent polarity (e.g., hydroxy propyl ether analog 16) can simultaneously maintain antibacterial potency and spectrum while reducing hERG activity and improving in vivo efficacy in a murine S. aureus bacteremia model [1]. This multiparameter optimization strategy depends on the availability of the correctly substituted core intermediate, as starting from a C-7-unsubstituted or C-3-deoxy analog would require additional synthetic steps to install these critical pharmacophoric elements, increasing cost and timeline risk in lead optimization campaigns [2].

Application
Selection Property
Validation Focus
NBTI lead optimization via C-2 diversification
Boc-deprotection handle for modular late-stage functionalization
C-2 SAR tolerance window and spectrum breadth confirmation
DNA gyrase target engagement profiling
7-Fluoro-1,5-naphthyridine core as gyrase-binding pharmacophore
Enzyme inhibition benchmark and assay sensitivity review
Cross-resistance profiling vs. fluoroquinolone-resistant isolates
Alternative gyrase/topo IV binding site of NBTI chemotype
Panel susceptibility testing against MRSA, VRE, resistant Gram-negative strains
Multiparameter optimization library synthesis
Three independently addressable vectors (C-2, C-3, C-7)
clogD/hERG/potency balance assessment in murine bacteremia model
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